molecular formula C13H13NO2 B2386912 4-(Oxolan-3-yloxy)quinoline CAS No. 1630909-23-7

4-(Oxolan-3-yloxy)quinoline

Cat. No. B2386912
CAS RN: 1630909-23-7
M. Wt: 215.252
InChI Key: XCEZQLKMQUSJTM-UHFFFAOYSA-N
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Description

“4-(Oxolan-3-yloxy)quinoline” is a compound that belongs to the quinoline family . Quinolines are heterocyclic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinolines has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2(1H)-quinolinones react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products . Other reactions include the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-(Oxolan-3-yloxy)quinoline, like other quinolines, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

4-(Oxolan-3-yloxy)quinoline interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death .

Biochemical Pathways

It is known that quinolines can interfere with dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Pharmacokinetics

They have high peak serum concentrations and apparent volumes of distribution, indicating favorable penetration into many body tissues and fluids . The pharmacokinetic properties can vary significantly among different quinolones .

Result of Action

The molecular and cellular effects of 4-(Oxolan-3-yloxy)quinoline’s action are the inhibition of bacterial DNA replication and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Oxolan-3-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Safety and Hazards

The safety data sheet for quinoline indicates that it is harmful if swallowed and causes skin and eye irritation. It is also suspected of causing genetic defects and may cause cancer .

Future Directions

The future of quinolines in drug research and development looks promising. The emergence of bacterial resistance to the quinolones is a major factor that will determine their future clinical effectiveness . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .

properties

IUPAC Name

4-(oxolan-3-yloxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZQLKMQUSJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yloxy)quinoline

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